Trisodium citrate dihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

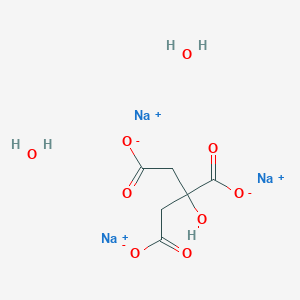

Le citrate de sodium dihydraté est le sel de sodium de l'acide citrique, se présentant sous la forme d'une poudre blanche cristalline ou de cristaux granulaires. Il est légèrement déliquescent à l'air humide, facilement soluble dans l'eau et pratiquement insoluble dans l'alcool . Il a un goût acide semblable à celui de l'acide citrique et est couramment utilisé comme agent alcalinisant pour neutraliser l'excès d'acide dans le sang et les urines .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le citrate de sodium dihydraté peut être synthétisé par réaction de l'acide citrique avec de l'hydroxyde de sodium ou du carbonate de sodium. La réaction implique généralement la dissolution de l'acide citrique dans l'eau et l'ajout progressif d'hydroxyde de sodium ou de carbonate de sodium en maintenant la température entre 20 et 30 degrés Celsius. Le pH de la solution est ajusté à une plage de 7,5 à 9,0 .

Méthodes de production industrielle : En milieu industriel, le citrate de sodium dihydraté est produit par une réaction de formation de sel suivie d'une cristallisation par évaporation de solvant. Le processus implique la dissolution d'un agent de formation de sel dans l'eau, l'ajout d'acide citrique et le contrôle de la température de réaction. La solution résultante est ensuite cristallisée par l'ajout d'un agent d'évaporation de solvant et le contrôle de la température de cristallisation entre 20 et 75 degrés Celsius .

Types de réactions :

Complexation : Le citrate de sodium dihydraté forme des complexes stables avec divers ions métalliques tels que le manganèse, le cobalt, le nickel et le zinc.

Tamponnage : Il agit comme un agent tampon, maintenant le pH des solutions dans une plage spécifique.

Neutralisation : Le citrate de sodium dihydraté neutralise les acides, augmentant le pH des solutions.

Réactifs et conditions courants :

Complexation : Sels métalliques (par exemple, nitrates de manganèse, de cobalt, de nickel et de zinc) dans des solutions tampon avec un pH de 6.

Neutralisation : Acide chlorhydrique dans l'estomac ou les urines.

Principaux produits formés :

Complexation : Complexes métal-citrate.

Tamponnage : Solutions tampon de citrate.

Neutralisation : Ions bicarbonate et augmentation du pH dans le sang et les urines.

Applications De Recherche Scientifique

Food and Beverage Industry

Trisodium citrate dihydrate is commonly used as a food additive due to its buffering, sequestering, and emulsifying properties. It helps maintain pH levels and enhances flavor profiles in various products.

Case Study: Beverage Stabilization

A study demonstrated the effectiveness of trisodium citrate in stabilizing beverages by preventing the precipitation of calcium salts, which can affect taste and clarity (Jungbunzlauer, 2025) .

Pharmaceutical Applications

In pharmaceuticals, this compound serves as an excipient in formulations, enhancing drug solubility and stability.

Case Study: Drug Formulation

Research has shown that trisodium citrate can improve the bioavailability of certain drugs by acting as a solubilizing agent. For instance, it was utilized in the formulation of oral solutions to enhance the absorption of active ingredients (Merck Millipore, 2024) .

Analytical Chemistry

This compound is employed in various analytical techniques, particularly in chromatography and mass spectrometry.

Data Table: Analytical Applications

Environmental Monitoring

The compound plays a significant role in environmental science, particularly for detecting heavy metals.

Case Study: Metal Ion Detection

This compound was used in the synthesis of nanoporous silica sensors for detecting hazardous metal ions like Fe(III) and Hg(II), showcasing its potential in environmental diagnostics (Mousavi et al., 2024) .

Nanotechnology

In nanotechnology, this compound acts as a reducing agent and stabilizer in the synthesis of nanoparticles.

Data Table: Nanoparticle Synthesis Applications

Industrial Applications

This compound is also utilized in various industrial processes, including cleaning agents and surface treatments.

Case Study: Surface Chemistry

Research focused on the characterization of residues from trisodium citrate on surfaces indicated its efficacy as a cleaning agent in industrial applications (Gurses MS et al., 2018) .

Mécanisme D'action

Sodium citrate dihydrate works by neutralizing excess acid in the blood and urine, raising the pH. It chelates free calcium ions, preventing them from forming complexes with tissue factor and coagulation factor VIIa, thus inhibiting the activation of coagulation factor X and the extrinsic initiation of the coagulation cascade . This mechanism makes it effective as an anticoagulant and alkalinizing agent.

Comparaison Avec Des Composés Similaires

Citric Acid: The parent compound of sodium citrate dihydrate, used similarly as a buffering and chelating agent.

Sodium Citrate Anhydrous: Similar to sodium citrate dihydrate but without water molecules, used in similar applications.

Potassium Citrate: Another citrate salt used as an alkalinizing agent and in the treatment of kidney stones.

Uniqueness: Sodium citrate dihydrate is unique due to its specific hydration state, which affects its solubility and reactivity. Its ability to form stable complexes with metal ions and its role as a buffering agent make it particularly valuable in various scientific and industrial applications .

Propriétés

Numéro CAS |

6132-04-3 |

|---|---|

Formule moléculaire |

C6H10NaO8 |

Poids moléculaire |

233.13 g/mol |

Nom IUPAC |

trisodium;2-hydroxypropane-1,2,3-tricarboxylate;dihydrate |

InChI |

InChI=1S/C6H8O7.Na.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2 |

Clé InChI |

OAGSFHDUINSAMQ-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.[Na+].[Na+].[Na+] |

SMILES canonique |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.[Na] |

Key on ui other cas no. |

6132-04-3 |

Description physique |

Pellets or Large Crystals White odorless solid; [Merck Index] Colorless odorless crystalline powder; [Alfa Aesar MSDS] WHITE SOLID IN VARIOUS FORMS. |

Numéros CAS associés |

6132-05-4 6858-44-2 |

Solubilité |

Solubility in water, g/100ml: 77 |

Synonymes |

anhydrous sodium citrate Citra ph Monosodium Citrate sodium citrate sodium citrate dihydrate Sodium Citrate Monobasic sodium citrate, anhydrous trisodium citrate dihydrate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does trisodium citrate dihydrate function as a chelator of divalent metal cations?

A1: this compound acts as a chelating agent by forming stable complexes with divalent metal cations such as Mg2+, Ca2+, Mn2+, Fe2+, and Zn2+ [, ]. The citrate ion's multiple carboxyl and hydroxyl groups can bind to these cations, effectively sequestering them from the surrounding environment.

Q2: What are the downstream effects of this compound's chelating action in biological systems?

A2: In biological systems, this compound's chelation of divalent cations can have various effects. For instance, it can inhibit the production of certain bacteriocins, such as gassericin T, by probiotic bacteria like Lactobacillus gasseri [, ]. This inhibition is concentration-dependent and can be reversed by adding this compound to the media [, ].

Q3: How does the presence of this compound influence the crystallization of calcium carbonate?

A3: this compound can influence the polymorphism of calcium carbonate crystals. Research shows that adding it during calcium carbonate synthesis using gypsum as a raw material leads to the formation of single calcite calcium carbonate crystals []. This suggests a role in controlling nucleation and crystal growth processes.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is Na3C6H5O7·2H2O. Its molecular weight is 294.10 g/mol.

Q5: Are there any spectroscopic data available that can be used to characterize this compound?

A5: While specific spectroscopic data from the provided papers aren't detailed, this compound can be characterized using various spectroscopic techniques. These include:

Q6: How does the stability of this compound compare to that of sodium bicarbonate in oral rehydration solutions?

A6: this compound offers improved stability compared to sodium bicarbonate in oral rehydration solutions [, ]. This enhanced stability translates to a longer shelf-life for ORS formulations containing this compound.

Q7: Can this compound act as a catalyst in organic synthesis?

A7: Yes, this compound has been explored as a catalyst in organic synthesis. For example, it efficiently catalyzes the one-pot pseudo-four component synthesis of fully functionalized pyridine derivatives from aromatic aldehydes, malononitrile, and thiols in aqueous ethanol [].

Q8: What are the advantages of using this compound as a catalyst in this reaction?

A8: this compound offers several advantages as a catalyst in this reaction, including:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.